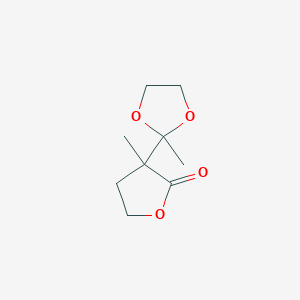![molecular formula C8H11F3O4Se B14266751 Diethyl [(trifluoromethyl)selanyl]propanedioate CAS No. 137947-02-5](/img/structure/B14266751.png)
Diethyl [(trifluoromethyl)selanyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(trifluoromethyl)selanyl]propanedioate is a trifluoromethylselenylated compound, which belongs to a class of compounds known for their unique physicochemical properties. The trifluoromethylselenyl group (CF₃Se) is less explored compared to other fluorinated substituents like trifluoromethoxy (CF₃O) and trifluoromethylthio (CF₃S), but it has shown significant potential in various applications due to its high lipophilicity and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(trifluoromethyl)selanyl]propanedioate typically involves the generation of trifluoromethylselenyl chloride (CF₃SeCl) in situ, which is then used in various reactions. One efficient method is a one-pot strategy where CF₃SeCl is generated and used directly in cross-coupling reactions with aromatic and heteroaromatic boronic acids. This method employs a stoichiometric amount of copper and yields moderate results .
Industrial Production Methods
the one-pot strategy mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling of reagents .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(trifluoromethyl)selanyl]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can modify the selenium moiety, potentially leading to the formation of simpler organoselenium compounds.
Substitution: The trifluoromethylselenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or other peroxides.
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides or selenones, while reduction could produce simpler organoselenium compounds .
Scientific Research Applications
Diethyl [(trifluoromethyl)selanyl]propanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the development of materials with unique electronic and physicochemical properties.
Mechanism of Action
The mechanism by which diethyl [(trifluoromethyl)selanyl]propanedioate exerts its effects involves the interaction of the trifluoromethylselenyl group with various molecular targets. The high lipophilicity of the CF₃Se group allows it to permeate cell membranes easily, potentially interacting with intracellular targets. The exact molecular pathways are still under investigation, but the compound’s unique electronic properties play a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl [(trifluoromethyl)thio]propanedioate (CF₃S): Similar in structure but contains sulfur instead of selenium.
Diethyl [(trifluoromethyl)oxy]propanedioate (CF₃O): Contains oxygen instead of selenium, with different electronic properties.
Uniqueness
Diethyl [(trifluoromethyl)selanyl]propanedioate is unique due to the presence of selenium, which imparts distinct electronic and physicochemical properties compared to its sulfur and oxygen analogs. The CF₃Se group has a higher lipophilicity and different reactivity, making it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
137947-02-5 |
|---|---|
Molecular Formula |
C8H11F3O4Se |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
diethyl 2-(trifluoromethylselanyl)propanedioate |
InChI |
InChI=1S/C8H11F3O4Se/c1-3-14-6(12)5(7(13)15-4-2)16-8(9,10)11/h5H,3-4H2,1-2H3 |
InChI Key |
XNMALUFNBHQXME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)[Se]C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


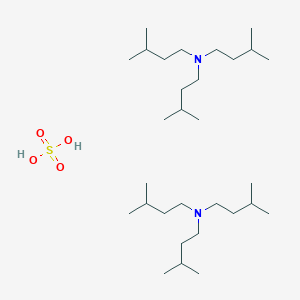
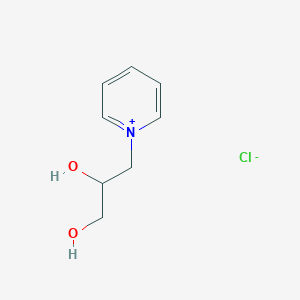
methanone](/img/structure/B14266678.png)
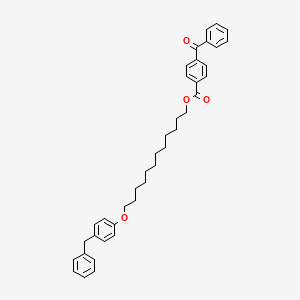
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
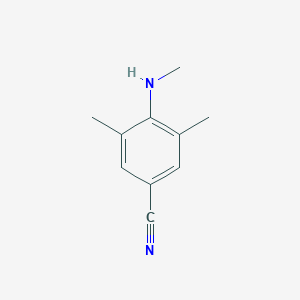
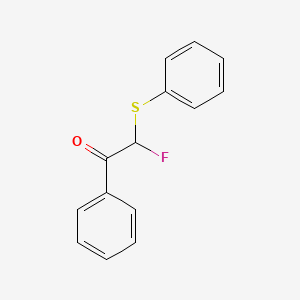
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)
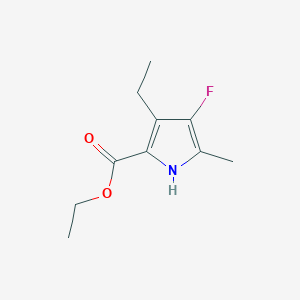
![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)

![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
